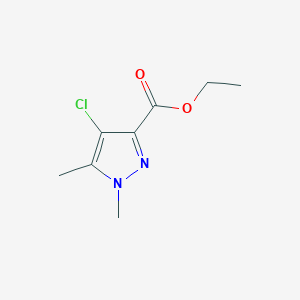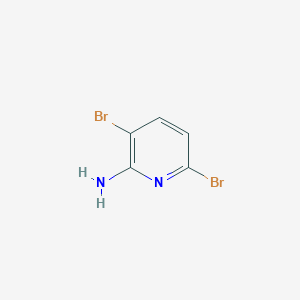
3-Bromo-2-chlorothiophene
Descripción general
Descripción
3-Bromo-2-chlorothiophene (CAS Number: 40032-73-3) is a clear, colorless to yellowish liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The molecular formula of 3-Bromo-2-chlorothiophene is C4H2BrClS . The InChI code is 1S/C4H3BrClS/c5-3-1-2-7-4(3)6/h1-2,7H and the SMILES string is Clc1sccc1Br .Physical And Chemical Properties Analysis
3-Bromo-2-chlorothiophene has a molecular weight of 197.48 g/mol . It has a density of 1.8±0.1 g/cm³ . The boiling point is 197.3±20.0 °C at 760 mmHg . The compound has a topological polar surface area of 28.2 Ų .Aplicaciones Científicas De Investigación
Organic Synthesis
3-Bromo-2-chlorothiophene is a valuable compound in organic synthesis, particularly in the construction of complex molecules. It serves as a versatile building block for the synthesis of various polyhalogenated thiophene derivatives . These derivatives are crucial for creating new molecular structures due to their reactivity and stability. The compound’s halogen atoms act as reactive sites for further functionalization, enabling the synthesis of a wide range of thiophene-based molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Research
In pharmaceutical research, 3-Bromo-2-chlorothiophene is used as an intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs) . Its halogen atoms can be strategically replaced or modified to create new compounds with desired biological activities. This compound is particularly useful in the development of small molecule therapeutics that target various diseases.
Material Science
The application of 3-Bromo-2-chlorothiophene in material science is significant due to its potential in creating novel materials . It can be used to synthesize thiophene-based polymers and small molecules that exhibit unique electronic properties, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agricultural Chemistry
3-Bromo-2-chlorothiophene finds applications in agricultural chemistry as a precursor for the synthesis of agrochemicals . The compound’s reactivity allows for the creation of new pesticides and herbicides that can help improve crop yields and protect plants from pests and diseases.
Analytical Chemistry
In analytical chemistry, 3-Bromo-2-chlorothiophene is utilized as a standard or reference compound in various analytical methods . Its well-defined structure and properties make it an excellent candidate for method development and calibration in techniques such as gas chromatography (GC) and mass spectrometry (MS).
Environmental Applications
3-Bromo-2-chlorothiophene is also studied for its environmental applications, particularly in the detection and quantification of pollutants . Its stability and reactivity make it a suitable probe for environmental monitoring and the study of degradation pathways of organic compounds in the environment.
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-2-7-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHOQKKCPJELBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369160 | |
| Record name | 3-Bromo-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chlorothiophene | |
CAS RN |
40032-73-3 | |
| Record name | 3-Bromo-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-bromo-2-chlorothiophene be selectively dehalogenated electrochemically?
A1: Yes, electrochemical reduction of 3-bromo-2-chlorothiophene at a carbon cathode in dimethylformamide leads to selective cleavage of the carbon-bromine bond. This reaction yields 2-chlorothiophene as the sole product. [] Interestingly, this selectivity differs from the electrochemical reduction of other dihalothiophenes, which often result in a mixture of products. []
Q2: How does the presence of 3-bromo-2-chlorothiophene influence the product distribution during the electrochemical reduction of dibromothiophenes?
A2: The electrochemical reduction of several dibromothiophenes, such as 2,3-dibromothiophene, 2,4-dibromothiophene, and 2,5-dibromothiophene, in the presence of 3-bromo-2-chlorothiophene, leads to the formation of complex product mixtures. These mixtures include 3-bromothiophene, 3,4-dibromothiophene, and even 2-chlorothiophene itself. [] This suggests that 3-bromo-2-chlorothiophene participates in an "electrolytically induced halogen dance", where halogen atoms migrate between different thiophene molecules during the reduction process. []
Q3: Can 3-bromo-2-chlorothiophene be used as a starting material for the synthesis of more complex thiophene derivatives?
A3: While 3-bromo-2-chlorothiophene itself may not be the ideal starting material, its isomer, 2-bromo-3-chlorothiophene, provides a valuable synthetic route. Reacting 2-bromo-3-chlorothiophene with magnesium in the presence of 1,2-dibromoethane selectively forms a Grignard reagent at the 3-position. [, ] This Grignard reagent can then be reacted with various electrophiles to introduce a diverse range of substituents at the 3-position, offering a versatile pathway for synthesizing 2,3-disubstituted thiophenes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)





![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)





